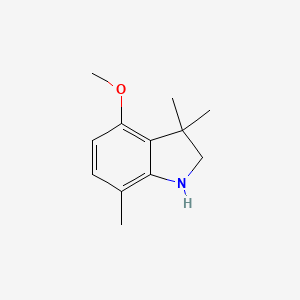

4-Methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole

Description

4-Methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole is a substituted dihydroindole derivative characterized by a partially saturated indole ring system. The compound features a methoxy group at position 4, methyl groups at positions 3 and 7, and a fully saturated C2–C3 bond. This structural motif imparts unique electronic and steric properties, making it relevant in organic synthesis and medicinal chemistry.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

4-methoxy-3,3,7-trimethyl-1,2-dihydroindole |

InChI |

InChI=1S/C12H17NO/c1-8-5-6-9(14-4)10-11(8)13-7-12(10,2)3/h5-6,13H,7H2,1-4H3 |

InChI Key |

CFBIPNWPCWQBAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)C(CN2)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenylhydrazine with a suitable ketone under acidic conditions to form the indole ring. The reaction typically requires a catalyst such as methanesulfonic acid and is carried out under reflux conditions in methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

4-Methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole with structurally related indole derivatives:

Biological Activity

4-Methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in various fields such as pharmacology and biochemistry.

Molecular Structure:

- Molecular Formula: C12H15N

- Molecular Weight: 189.25 g/mol

- IUPAC Name: this compound

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that this compound can scavenge free radicals effectively, which may contribute to its neuroprotective effects. The antioxidant capacity was measured using various assays including DPPH and ABTS radical scavenging tests.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 15.5 |

| ABTS | 12.8 |

These results suggest that the compound could play a role in preventing oxidative stress-related diseases .

2. Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties in models of neurodegeneration. In vitro studies showed that it could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism appears to involve the modulation of signaling pathways related to cell survival and inflammation.

3. Anti-inflammatory Activity

In addition to its antioxidant properties, this compound has been shown to exhibit anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages. This suggests potential applications in treating inflammatory conditions .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Free Radical Scavenging: The methoxy group enhances electron donation capabilities, allowing the compound to neutralize free radicals.

- Cytokine Modulation: It may inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory cytokines.

Case Study 1: Neuroprotection in Animal Models

In a study involving mice subjected to induced oxidative stress, administration of this compound resulted in reduced markers of oxidative damage and improved behavioral outcomes in memory tests compared to control groups .

Case Study 2: In Vitro Inflammation Model

A cell culture experiment demonstrated that treatment with this compound significantly reduced the secretion of inflammatory markers in response to lipopolysaccharide (LPS) stimulation. The reduction was quantified using ELISA assays .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Multi-step synthesis : Begin with 4-methoxy-1H-indole derivatives as precursors. For example, alkylation using 3-chlorobenzylbromide under NaH/DMF conditions introduces substituents at the indole nitrogen . Subsequent methylation or reduction steps (e.g., NaBH4 for carbonyl reduction) can achieve the 3,3,7-trimethyl configuration.

- Optimization : Use kinetic studies to adjust reaction time, temperature, and stoichiometry. For instance, highlights the impact of temperature (40°C vs. rt) and catalyst loading (e.g., I2 or FeCl3) on reaction efficiency . Monitor purity via HPLC or TLC and employ flash chromatography for purification .

Q. How is the structural elucidation of this compound performed, and which analytical techniques are most reliable?

- Methodology :

- NMR spectroscopy : Use - and -NMR to confirm substitution patterns and stereochemistry. For example, methoxy groups ( ppm in -NMR) and dihydroindole protons ( ppm) are diagnostic .

- X-ray crystallography : Refine crystal structures using SHELXL, which is widely validated for small-molecule refinement. and detail its application in resolving bond lengths and angles with precision <0.01 Å .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability) for this compound derivatives?

- Methodology :

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay protocols (e.g., MTT vs. ATP-based viability). shows IC50 values ranging from ~30 µM (anticancer) to fluconazole-comparable levels (antifungal), highlighting context-dependent activity .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to compare datasets across studies. Control for variables like solvent (DMSO concentration) and incubation time .

Q. What computational strategies are effective in predicting the binding interactions of this compound with biological targets like tubulin?

- Methodology :

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with tubulin’s colchicine-binding site. demonstrates that methoxy and trimethyl groups enhance hydrophobic interactions, which can be validated via free-energy calculations (MM/GBSA) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond persistence to prioritize analogs for synthesis .

Q. How can regioselectivity challenges during electrophilic substitution of this compound be addressed?

- Methodology :

- Directing group strategies : Introduce transient protecting groups (e.g., Boc) to steer electrophiles to the 5- or 6-position. shows iodine catalysis improves selectivity in similar indole systems .

- DFT calculations : Use Gaussian 16 to model transition states and predict favorable substitution sites based on electron density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.